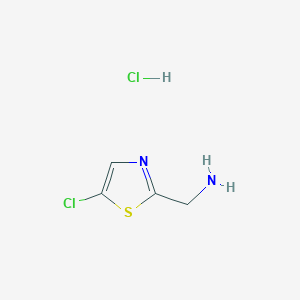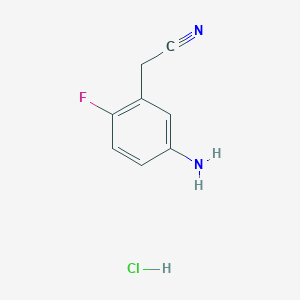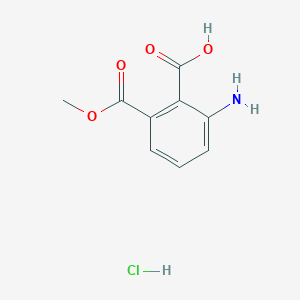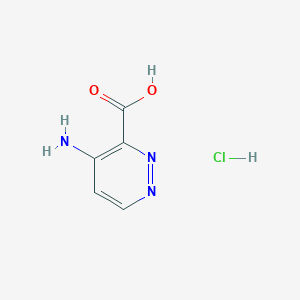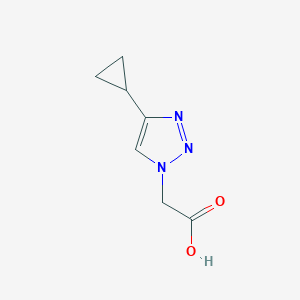
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid
Descripción general
Descripción
“2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid” is a chemical compound with the molecular formula C7H9N3O2 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazol-1-yl acetic acid derivatives has been studied . A convenient synthetic approach involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . This strategy allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from available reagents under metal-free conditions .Molecular Structure Analysis
The molecular structure of “2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetic acid” can be represented by the InChI code: 1S/C7H9N3O2/c11-7(12)4-10-3-6(8-9-10)5-1-2-5/h3,5H,1-2,4H2,(H,11,12) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 167.17 . It has a melting point range of 164-167°C . The compound is a powder at room temperature and is stored at room temperature .Aplicaciones Científicas De Investigación
Comprehensive Analysis of 2-(4-Cyclopropyl-1H-1,2,3-Triazol-1-yl)acetic Acid Applications:
VHL Inhibitors for Anemia Treatment
The compound has been identified as a potential VHL inhibitor for treating anemia, particularly chronic anemia or anemia associated with chronic kidney disease, dialysis, or cancer chemotherapy. VHL inhibitors can also be used for ischemia, stroke, or cardiovascular system damage during ischemia .
Wound Healing and Angiogenesis
These inhibitors may also enhance wound healing, reduce scarring, and promote angiogenesis or arteriogenesis .
Drug Discovery
1,2,3-Triazoles, which include the core structure of the compound , are widely used in drug discovery due to their potent biological activities .
Organic Synthesis
These compounds play a significant role in organic synthesis and have been utilized in the creation of various synthetic chemicals .
Agrochemical Applications
Derivatives of 1,2,4-triazol have been applied as agrochemicals that function as root growth stimulants. They influence the levels of endogenous hormones like IAA, ABA, and GA3 to control primary root development .
Material Science
Triazoles are also important in material science for developing new materials with specific properties .
Fluorescent Imaging
Due to their unique chemical structure, triazoles are used in fluorescent imaging applications .
Supramolecular Chemistry
These compounds have found applications in supramolecular chemistry due to their ability to form complex structures .
Mecanismo De Acción
Target of Action
Structurally related compounds have been reported to act as inhibitors of the von hippel-lindau (vhl) protein , which plays a crucial role in cellular response to hypoxia and is often implicated in cancer pathogenesis .
Mode of Action
If it indeed targets the vhl protein like its structurally related compounds , it may interact with the protein to inhibit its function, leading to changes in cellular response to hypoxia .
Biochemical Pathways
If it acts as a VHL inhibitor, it could potentially affect the hypoxia-inducible factor (HIF) pathway . Inhibition of VHL can prevent the degradation of HIF, leading to its accumulation and the subsequent transcription of genes involved in cellular response to hypoxia .
Result of Action
If it acts as a VHL inhibitor, it could potentially lead to the accumulation of HIF and the subsequent transcription of genes involved in cellular response to hypoxia . This could have implications in conditions such as anemia, ischemia, and cancer .
Propiedades
IUPAC Name |
2-(4-cyclopropyltriazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)4-10-3-6(8-9-10)5-1-2-5/h3,5H,1-2,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGUTDRSAKTKPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2-Methoxyethoxy)phenyl]amine hydrochloride](/img/structure/B1378180.png)
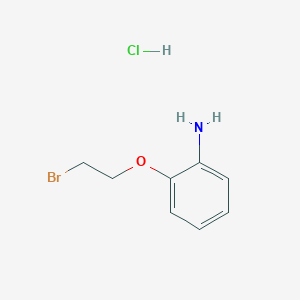
![[2-(2-Propyn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1378183.png)
